

Spectral Data of 3,3-Dimethyl-1-butanol: A Technical Guide

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Compound of Interest

Compound Name: 3,3-Dimethyl-1-butanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **3,3-Dimethyl-1-butanol**, a structural analog of choline. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for **3,3-Dimethyl-1-butanol**, facilitating easy reference and comparison.

Table 1: ^1H NMR Spectral Data of 3,3-Dimethyl-1-butanol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.70	Triplet	2H	-CH ₂ -OH
1.50	Triplet	2H	-C(CH ₃) ₃ -CH ₂ -
0.90	Singlet	9H	-C(CH ₃) ₃
1.83	Singlet	1H	-OH

Solvent: CDCl₃. Instrument Frequency: 400 MHz.

Table 2: ^{13}C NMR Spectral Data of 3,3-Dimethyl-1-butanol

Chemical Shift (δ) ppm	Carbon Type	Assignment
61.3	CH_2	$-\text{CH}_2-\text{OH}$
49.0	CH_2	$-\text{C}(\text{CH}_3)_3-\text{CH}_2-$
30.0	C	$-\text{C}(\text{CH}_3)_3$
29.4	CH_3	$-\text{C}(\text{CH}_3)_3$

Solvent: CDCl_3 .

Table 3: Mass Spectrometry Data (Electron Ionization - EI) for 3,3-Dimethyl-1-butanol

m/z	Relative Intensity (%)	Putative Fragment
57	100	$[\text{C}_4\text{H}_9]^+$
41	45	$[\text{C}_3\text{H}_5]^+$
69	40	$[\text{C}_5\text{H}_9]^+$
29	35	$[\text{C}_2\text{H}_5]^+$
31	30	$[\text{CH}_2\text{OH}]^+$
87	15	$[\text{M}-\text{CH}_3]^+$
102	<5	$[\text{M}]^+$

Molecular Weight: 102.18 g/mol .

Table 4: Infrared (IR) Spectroscopy Peak List for 3,3-Dimethyl-1-butanol

Wavenumber (cm ⁻¹)	Description of Vibration
3330 (broad)	O-H stretch
2955	C-H stretch (sp ³)
1465	C-H bend
1365	C-H bend (gem-dimethyl)
1060	C-O stretch

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition

- **Sample Preparation:** A sample of **3,3-Dimethyl-1-butanol** (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Instrument Setup:** The NMR spectra are acquired on a 400 MHz spectrometer.^[1] The instrument is locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.
- **¹H NMR Acquisition:** A standard proton NMR experiment is performed. Key acquisition parameters include a spectral width of approximately 16 ppm, a pulse width of 90 degrees, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are acquired to ensure a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** A proton-decoupled ¹³C NMR experiment is conducted. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.^[2]

- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

- **Instrument Preparation:** The ATR accessory is installed in the FTIR spectrometer. A background spectrum of the clean, empty ATR crystal is recorded.[\[3\]](#)
- **Sample Application:** A small drop of neat **3,3-Dimethyl-1-butanol** is placed directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal surface.
- **Data Acquisition:** The infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} . [\[4\]](#) To improve the signal-to-noise ratio, 16 to 32 scans are co-added.[\[3\]](#)
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. The ATR correction may be applied if necessary.

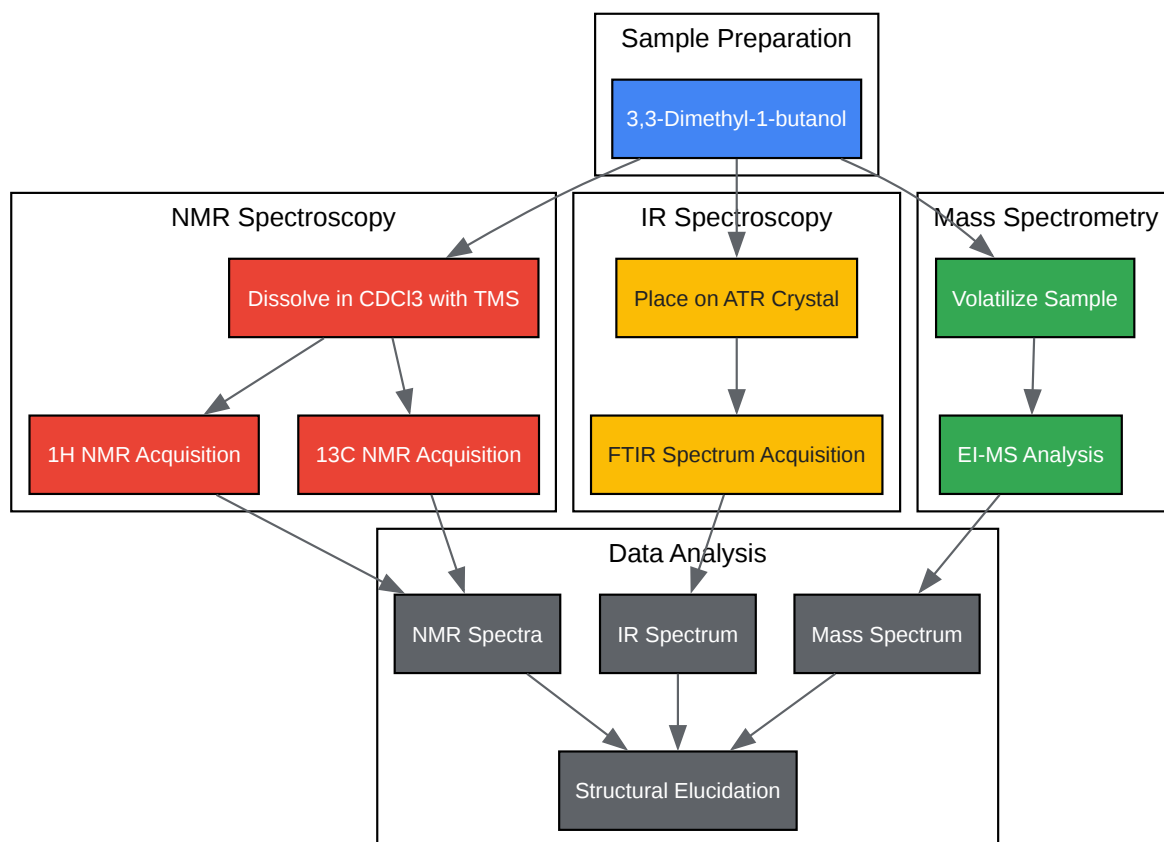
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

- **Sample Introduction:** A small amount of **3,3-Dimethyl-1-butanol** is introduced into the mass spectrometer, typically via a gas chromatography (GC) system for separation and purification, or by direct injection if the sample is pure. For direct injection, the sample is volatilized in a heated inlet.
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[\[5\]](#)
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of **3,3-Dimethyl-1-butanol**.



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Caption: General workflow for the spectroscopic analysis of **3,3-Dimethyl-1-butanol**.

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